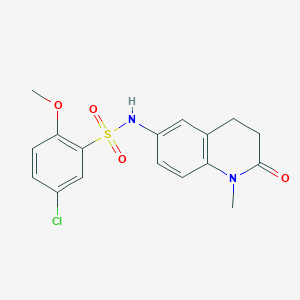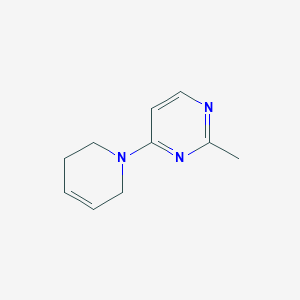
4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
作用机制
The mechanism of action of 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine varies depending on its application. In medicine, it has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. In agriculture, it inhibits the growth of fungi and bacteria by disrupting their cell membranes. In materials science, it acts as a building block for the synthesis of novel materials with desirable properties.
Biochemical and Physiological Effects:
4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine has been shown to have several biochemical and physiological effects. In medicine, it has been shown to reduce inflammation and inhibit cancer cell growth. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In agriculture, it has been shown to inhibit the growth of fungi and bacteria, leading to increased crop yields. In materials science, it has been used as a building block for the synthesis of materials with desirable properties such as high thermal stability and electrical conductivity.
实验室实验的优点和局限性
One advantage of using 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine in lab experiments is its versatility. It can be used in a wide range of applications, from medicine to materials science. Another advantage is its relatively simple synthesis method, which makes it accessible to researchers with limited resources. However, one limitation is its potential toxicity, which requires careful handling in lab experiments. Additionally, its complex structure may make it challenging to modify for specific applications.
未来方向
There are several future directions for research on 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine. In medicine, further studies are needed to investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, research could focus on developing more effective and environmentally friendly pesticides based on 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine. In materials science, future directions could include the development of new materials with enhanced properties based on 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine as a building block. Overall, the potential applications of 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine make it an exciting area for future research.
Conclusion:
In conclusion, 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine is a versatile chemical compound with potential applications in medicine, agriculture, and materials science. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to its use in lab experiments, its potential applications make it an exciting area for future research. Further studies are needed to fully understand its mechanism of action and to develop more effective and environmentally friendly applications.
合成方法
The synthesis of 4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine can be achieved through several methods. One of the most common methods is the reaction of 2-amino-4-methylpyrimidine with 3,6-dihydro-2H-pyridine in the presence of a suitable catalyst. The reaction is carried out in a solvent system such as ethanol, and the product is purified by recrystallization or chromatography. Other methods include the reaction of 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyridine with guanidine or the reaction of 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyridine with urea and ammonium acetate.
科学研究应用
4-(3,6-Dihydro-2H-pyridin-1-yl)-2-methylpyrimidine has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease. In agriculture, it has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In materials science, it has been used as a building block for the synthesis of novel materials with desirable properties.
属性
IUPAC Name |
4-(3,6-dihydro-2H-pyridin-1-yl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-9-11-6-5-10(12-9)13-7-3-2-4-8-13/h2-3,5-6H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYQXJZNRPLAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

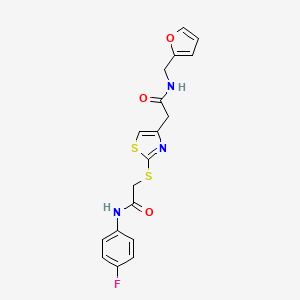
![2-{[(2-chloro-4-fluorophenyl)(4-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2613965.png)


![3-[[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2613970.png)

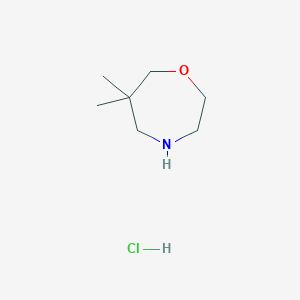
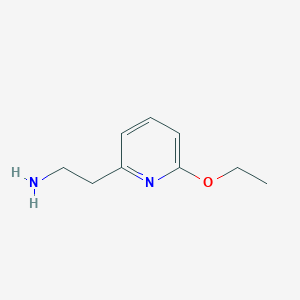
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2613978.png)
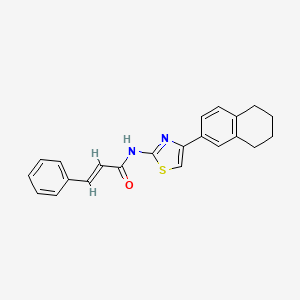


![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2613983.png)
